(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate
Overview
Description
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is an organic compound with the molecular formula C9H14O5 It is a derivative of dioxolane and oxobutanoate, featuring a dioxolane ring and a 3-oxobutanoate ester group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate typically involves the reaction of 2-methyl-1,3-dioxolane with 3-oxobutanoic acid or its derivatives. One common method includes the esterification of 3-oxobutanoic acid with 2-methyl-1,3-dioxolane in the presence of a strong acid catalyst such as sulfuric acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like sodium methoxide or other strong nucleophiles can facilitate substitution reactions.
Major Products Formed:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted esters or ethers, depending on the nucleophile used.
Scientific Research Applications
(2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound is investigated for its potential use in drug development, particularly as a building block for active pharmaceutical ingredients.
Material Science: It is used in the development of novel materials with specific properties, such as polymers and resins.
Biological Studies: The compound’s derivatives are studied for their biological activity and potential therapeutic effects.
Mechanism of Action
The mechanism of action of (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate depends on its specific application. In organic synthesis, it acts as a reactive intermediate, participating in various chemical transformations. In biological systems, its derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact pathways involved can vary widely based on the compound’s structure and the context of its use.
Comparison with Similar Compounds
(2-Methyl-1,3-dioxolan-2-yl)methyl acetate: Similar structure but with an acetate group instead of a 3-oxobutanoate group.
(2-Methyl-1,3-dioxolan-2-yl)methyl propanoate: Contains a propanoate group instead of a 3-oxobutanoate group.
(2-Methyl-1,3-dioxolan-2-yl)methyl benzoate: Features a benzoate group, offering different reactivity and applications.
Uniqueness: (2-Methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate is unique due to the presence of both a dioxolane ring and a 3-oxobutanoate ester group, which confer distinct chemical properties and reactivity. This combination makes it a versatile intermediate in organic synthesis and a valuable compound for various research applications.
Properties
IUPAC Name |
(2-methyl-1,3-dioxolan-2-yl)methyl 3-oxobutanoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O5/c1-7(10)5-8(11)12-6-9(2)13-3-4-14-9/h3-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMMZLSCREFGIEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)OCC1(OCCO1)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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